

Chemical structure and properties of LIJTF500025

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Compound of Interest

Compound Name: LIJTF500025

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An In-depth Technical Guide to **LIJTF500025**

Introduction

LIJTF500025 is a potent and selective, allosteric dual inhibitor of LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2), with an additional off-target activity against receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2] Developed by Takeda in collaboration with the Structural Genomics Consortium (SGC), it serves as a valuable chemical probe for studying the roles of LIM kinases in cellular processes.[2] LIM kinases are key regulators of actin cytoskeleton dynamics, primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[3] This inhibition of cofilin leads to increased actin polymerization.[3] Given their role in cell proliferation and migration, LIMK inhibitors are being investigated as potential therapeutics for cancer and neurological disorders.[3]

LIJTF500025 is a type III inhibitor, meaning it binds to an allosteric pocket of the kinase in its inactive state, which contributes to its high selectivity.[1][2] Its discovery stemmed from the screening of type III inhibitors targeting RIPK1.[1] A structurally similar but inactive regioisomer, LIJTF500120a, is available as a negative control for experiments.[1][2]

Chemical Structure and Properties

IUPAC Name: (S)-2-benzyl-6-(8-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][3]oxazepin-3-yl)-7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxamide[1][4]

CAS Number: 2838087-03-7[4][5]

Property	Value	Source
Molecular Formula	C24H22ClN5O4	[4]
Molecular Weight	479.92 g/mol	[4]
Exact Mass	479.1360	[4]
InChI Key	KIBQDIDFPAQGOU-SFHVURJKSA-N	[4]

Biological Activity and Selectivity

LIJTF500025 exhibits potent inhibitory activity against LIMK1 and LIMK2, as well as RIPK1. Its binding and cellular activity have been characterized through various assays.

Cellular Target Engagement (NanoBRET™ Assay)

Target	EC50	pIC50	Source
LIMK1	82 nM	6.77	[2][5][6]
LIMK2	52 nM	7.03	[2][5][6]
RIPK1	6.3 nM	-	[2]
LIJTF500120 (Negative Control) - LIMK1/2	> 50 µM	-	[2]
LIJTF500120 (Negative Control) - RIPK1	3.5 µM	-	[2]

Biochemical Binding (Differential Scanning Fluorimetry - DSF)

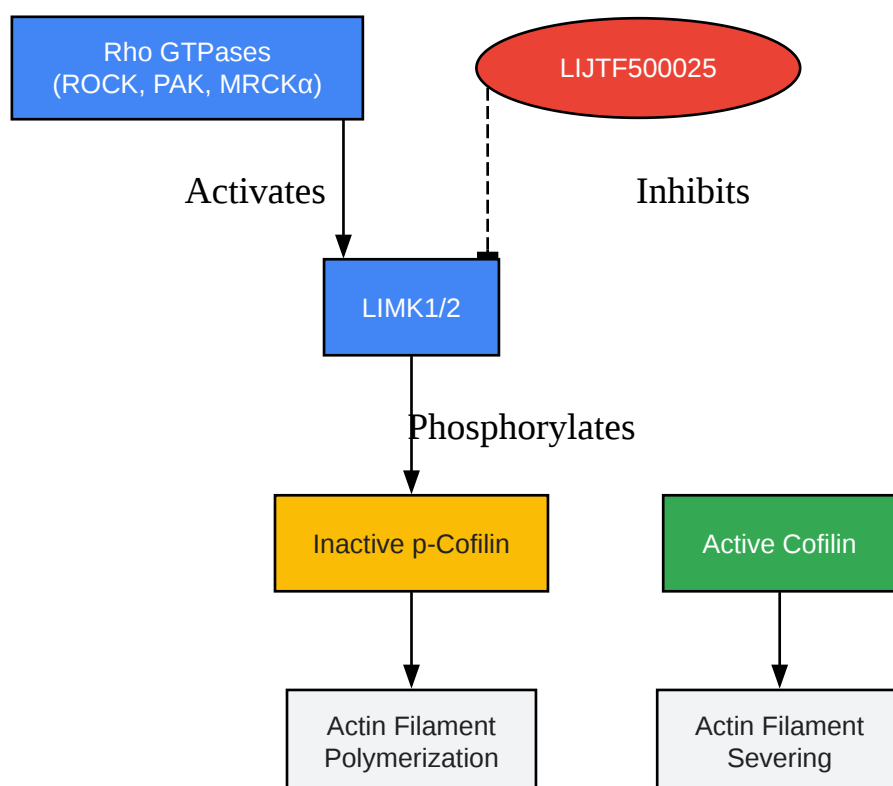
Target	Thermal Shift (ΔT_m)	Source
LIMK1	7.0 K	[1]
LIMK2	16.3 K	[1]

Kinase Selectivity

The selectivity of **LIJTF500025** has been demonstrated in wide kinase panels. It was found to be highly selective in a DSF kinase panel of 107 kinases and a ScanMAX Kinase Panel from Eurofins (DiscoverY) against 468 kinases at a concentration of 1 μ M.[\[2\]](#)

Signaling Pathway

LIJTF500025 functions by inhibiting the LIMK signaling pathway, which is a critical regulator of actin dynamics.



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Caption: The LIMK signaling pathway and the inhibitory action of **LIJTF500025**.

Experimental Protocols

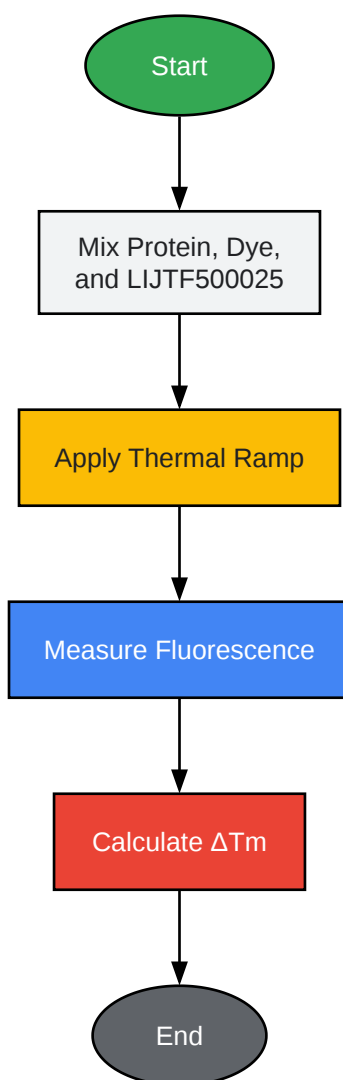
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key methodologies used to characterize **LIJTF500025**.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein, which can be altered by ligand binding. An increase in the melting temperature (T_m) indicates that the ligand stabilizes the protein.

Workflow:

- **Protein and Compound Preparation:** Recombinant LIMK1 or LIMK2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding. **LIJTF500025** is added to the experimental wells.
- **Thermal Denaturation:** The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
- **Fluorescence Monitoring:** As the protein unfolds, the dye binds, and its fluorescence increases. This change is monitored in real-time.
- **Data Analysis:** The melting temperature (T_m) is determined as the midpoint of the unfolding transition. The change in T_m (ΔT_m) in the presence of **LIJTF500025** compared to a control (e.g., DMSO) indicates the extent of protein stabilization.



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Caption: Workflow for Differential Scanning Fluorimetry (DSF) assay.

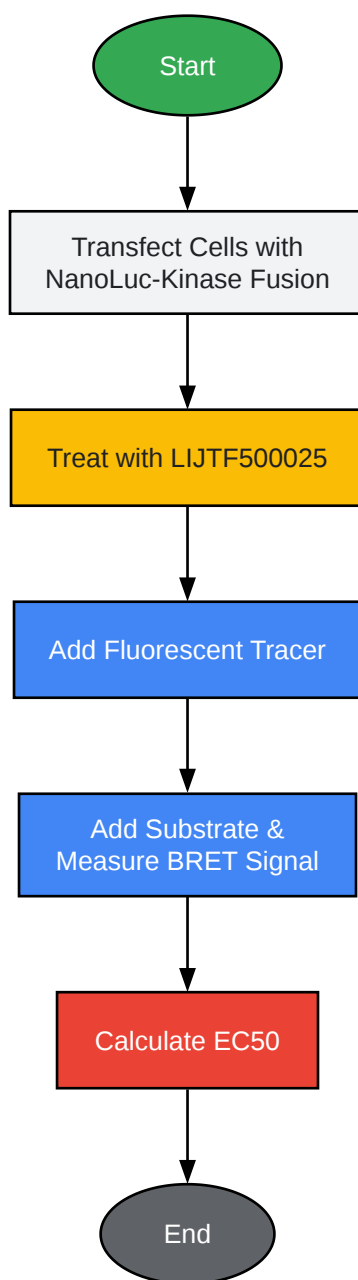
NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand binding to a specific protein target.

Workflow:

- Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target protein (e.g., LIMK1 or LIMK2) fused to a NanoLuc® luciferase.

- **Compound Treatment:** The transfected cells are treated with varying concentrations of **LIJTF500025**.
- **Tracer Addition:** A fluorescent tracer that binds to the target kinase is added.^[7]
- **BRET Measurement:** A substrate for NanoLuc® is added, and the energy transfer (BRET signal) between the luciferase donor and the fluorescent tracer acceptor is measured.
- **Data Analysis:** **LIJTF500025** competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal. The EC50 value is calculated from the dose-response curve.



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Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Synthesis

The synthesis of **LIJTF500025** is an eight-step process.[1] Key steps involve the synthesis of two main building blocks followed by their coupling and subsequent chemical modifications. The synthesis starts from commercial diethyl but-2-ynedioate and involves reactions such as pyrazole formation, halogenation, Vilsmeier-Haack reaction, reductive amination, lactamization,

and palladium-catalyzed cyanation, concluding with the hydrolysis of a nitrile to yield the final amide product.^[1]

Conclusion

LIJTF500025 is a well-characterized, potent, and selective dual inhibitor of LIMK1/2, making it an excellent chemical probe for investigating the biological functions of these kinases. Its allosteric binding mode provides high selectivity, and the availability of a negative control compound enhances its utility in rigorous experimental designs. The detailed characterization of its binding, cellular activity, and selectivity provides a solid foundation for its use in studies related to cancer, neurodegenerative disorders, and other diseases where actin cytoskeleton dynamics play a crucial role.

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